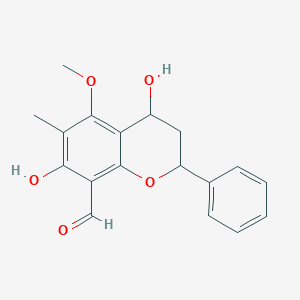
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan (DMF) is a flavonoid compound that is found in various plants such as Pterocarpus marsupium and Dalbergia sissoo. DMF has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exerts its therapeutic effects through various mechanisms. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to have various biochemical and physiological effects. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is also readily available and relatively inexpensive. However, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has some limitations for lab experiments. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is insoluble in water and requires organic solvents for use in experiments. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has low bioavailability and may require the use of delivery systems such as nanoparticles to improve its efficacy.
Orientations Futures
There are several future directions for the research of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan. One direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may improve its efficacy and bioavailability. The investigation of the pharmacokinetics and pharmacodynamics of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may also provide valuable insights into its therapeutic potential.
In conclusion, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is a flavonoid compound that has potential therapeutic properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan and to develop effective delivery systems for its use in clinical settings.
Méthodes De Synthèse
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan can be synthesized through various methods such as the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide and acetic anhydride. Both methods result in the formation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan with high yields.
Applications De Recherche Scientifique
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
121230-30-6 |
|---|---|
Nom du produit |
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan |
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4,7-dihydroxy-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)12(9-19)18-15(17(10)22-2)13(20)8-14(23-18)11-6-4-3-5-7-11/h3-7,9,13-14,20-21H,8H2,1-2H3 |
Clé InChI |
DAAVAQORZATFQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
SMILES canonique |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
Synonymes |
4,7-dihydroxy-5-methoxy-6-methyl-8-formylflavan 4,7-dihydroxyl-5-methoxyl-6-methyl-8-formyl-flavan 4,7-DMMF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






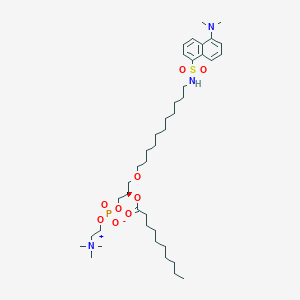
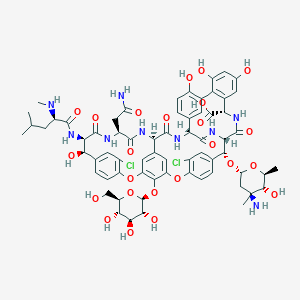

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
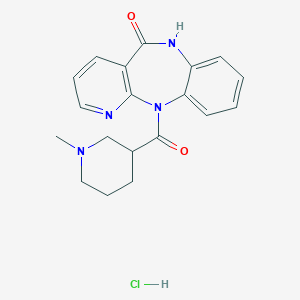
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
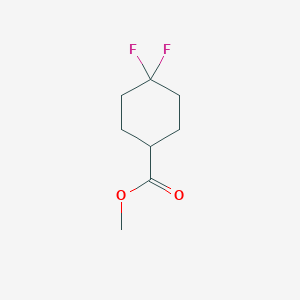
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

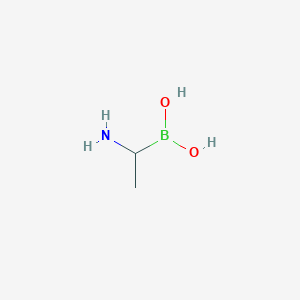
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)